3,3-Dimethyl-1-(m-methylthiophenyl)triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(m-methylthiophenyl)triazene is an organic compound belonging to the triazene family Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene typically involves the reaction of 3-methylthiophenylamine with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(m-methylthiophenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the triazene group to an amine, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(m-methylthiophenyl)triazene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active metabolites.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene involves its conversion to reactive intermediates, such as diazonium ions, which can interact with biological molecules. These intermediates can alkylate DNA, proteins, and other cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA alkylation, enzyme inhibition, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the methylthio group, resulting in different chemical properties and reactivity.
1,3-Diphenyltriazene: Features two phenyl groups, which influence its stability and applications.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene:
Uniqueness
3,3-Dimethyl-1-(m-methylthiophenyl)triazene is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
52416-14-5 |
---|---|
Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
N-methyl-N-[(3-methylsulfanylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3S/c1-12(2)11-10-8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 |
InChI Key |
CWWODDIXPTUZOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.